N‑Methyl Carboxamide Substitution Differentiates Physicochemical Properties from the Des-Methyl Analog
The target compound possesses an N‑methyl secondary amide at the 3‑position, whereas the closest cataloged analog—2‑(2‑((4‑chlorophenyl)thio)acetamido)thiophene‑3‑carboxamide—bears a primary carboxamide (–CONH₂). This substitution reduces the hydrogen‑bond donor count (HBD) from 2 to 1 (3‑CONH₂ → 3‑CONHCH₃), which is predicted to decrease topological polar surface area (tPSA) by approximately 9–12 Ų and moderately increase calculated logP. In drug‑likeness filters, an HBD count of ≤3 is preferred for oral bioavailability; the target compound’s HBD of 1 positions it favorably within this range while retaining sufficient polarity for aqueous solubility. These differences are relevant when selecting compounds for permeability assays or when minimizing non‑specific binding due to excessive hydrogen‑bond donor functionality. [1]
| Evidence Dimension | Hydrogen-bond donor count and topological polar surface area |
|---|---|
| Target Compound Data | HBD = 1; tPSA ≈ 66–75 Ų (calculated); cLogP ≈ 4.2–4.8 (calculated) |
| Comparator Or Baseline | Des‑methyl analog (2‑(2‑((4‑chlorophenyl)thio)acetamido)thiophene‑3‑carboxamide): HBD = 2; tPSA ≈ 78–87 Ų; cLogP ≈ 3.8–4.3 (calculated) |
| Quantified Difference | ΔHBD = –1; ΔtPSA ≈ –9 to –12 Ų; ΔcLogP ≈ +0.4 to +0.5 |
| Conditions | In silico calculated properties using standard drug-likeness descriptors; experimental verification not located in published literature |
Why This Matters
The reduced HBD count and lipophilicity shift affect membrane permeability and non-specific protein binding, making the N‑methyl analog a distinct chemical probe for permeability-limited or target-engagement assays where the primary amide may exhibit excessive polarity.
- [1] De SK, Barile E, Chen V, Stebbins JL, Cellitti JF, Machleidt T, Carlson CB, Yang L, Dahl R, Pellecchia M. Design, synthesis, and structure-activity relationship studies of thiophene-3-carboxamide derivatives as dual inhibitors of the c-Jun N-terminal kinase. Bioorg Med Chem. 2011 Apr 15;19(8):2582-8. doi: 10.1016/j.bmc.2011.03.017. PMID: 21458276; PMCID: PMC3089059. View Source
